Product packaging for Doxorubicin-MVCP(Cat. No.:)

Doxorubicin-MVCP

Cat. No.: B1574322
M. Wt: 1142.182
Attention: For research use only. Not for human or veterinary use.
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Description

Doxorubicin-MVCP, also known as MC-Val-Cit-PAB-Doxorubicin, is a chemically modified derivative of the potent anthracycline chemotherapeutic agent, Doxorubicin. This compound is furnished with an MC-Val-Cit-PAB linker, a design feature commonly employed in the synthesis of advanced bioconjugates, most notably Antibody-Drug Conjugates (ADCs). The primary research value of this compound lies in its application as a key payload in targeted cancer therapy development. The linker is engineered to be selectively cleaved by specific enzymes, such as cathepsins, which are often present in higher concentrations within the tumor microenvironment. This mechanism aims to facilitate the targeted release of the active doxorubicin molecule directly at the tumor site, thereby potentially improving therapeutic efficacy while reducing the systemic toxicity associated with native doxorubicin, particularly its dose-limiting cardiotoxicity. Doxorubicin itself is a well-characterized antineoplastic agent that primarily exerts its cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. It is also known to generate reactive oxygen species, contributing to its cell-killing mechanism. Researchers utilize this compound to develop and optimize novel targeted therapies that seek to overcome the limitations of conventional chemotherapy, including drug resistance and off-target effects. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C56H67N7O19

Molecular Weight

1142.182

SMILES

O=C1C=CC(N1CCCCCC(N[C@@H](C(C)C)C(N[C@H](C(NC(C=C2)=CC=C2COC(N[C@@H](C[C@H](O[C@H]3C[C@@](C(CO)=O)(O)CC4=C(O)C(C(C5=CC=CC(OC)=C5C6=O)=O)=C6C(O)=C43)O7)[C@H](O)[C@@H]7C)=O)=O)CCCNC(N)=O)=O)=O)=O

Appearance

Solid powder

Synonyms

Doxorubicin-MVCP;  MC-Val-Cit-PAB-Doxorubicin;  MC-Val-Cit-PAB-Dox.; 4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl ((2S,3S,4S,6R)-3-hydroxy-2-methyl-6-(((1S,3S)-3,5,12-trihydroxy-3-(2

Origin of Product

United States

Molecular Design and Synthetic Methodologies of Doxorubicin Mvcp

Structural Basis of the MC-Val-Cit-PAB Linker System in Doxorubicin-MVCP

The maleimidocaproyl (MC) group serves as the attachment point to a carrier molecule, typically an antibody, via a stable thioether bond formed with cysteine residues on the protein. broadpharm.comnjbio.com The valine-citrulline (Val-Cit) dipeptide is the core of the cleavable unit. tcichemicals.com This specific dipeptide sequence is designed to be recognized and cleaved by lysosomal proteases, particularly cathepsin B, which is often upregulated in tumor cells. nih.gov The cleavage occurs at the amide bond between citrulline and the p-aminobenzyl group. tcichemicals.comnih.gov

The p-aminobenzyl (PAB) group acts as a self-immolative spacer. njbio.com Once the Val-Cit dipeptide is cleaved by cathepsin B, the PAB group undergoes a 1,6-elimination reaction, which in turn releases the active doxorubicin (B1662922) molecule. broadpharm.com This self-immolative mechanism is critical as it ensures that the drug is released in its unmodified, active form. njbio.com

Bioconjugation Chemistry: Principles and Strategies for this compound Synthesis

The synthesis of this compound is a multi-step process that relies on the principles of bioconjugation chemistry, which involves the joining of two molecules, at least one of which is a biomolecule.

Covalent Linkage Approaches in Doxorubicin Conjugation

The conjugation of doxorubicin to the linker and subsequently to a carrier molecule involves the formation of stable covalent bonds. In the case of this compound, doxorubicin is typically attached to the PAB spacer via a carbamate (B1207046) linkage. tcichemicals.com The primary amino group on the daunosamine (B1196630) sugar of doxorubicin is a common site for conjugation. jst.go.jp

Several chemical strategies can be employed to form this linkage. One common method involves the use of activating agents like N,N'-disuccinimidyl carbonate (DSC) or phosgene (B1210022) derivatives to create a reactive intermediate from the PAB-alcohol, which then reacts with the amino group of doorubicin. tandfonline.com Another approach utilizes N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its sulfonated version (sulfo-NHS) to facilitate the amide bond formation. nih.gov

The maleimide (B117702) group of the MC linker is specifically designed to react with thiol groups, such as those on cysteine residues of an antibody. broadpharm.com This reaction, a Michael addition, forms a stable thioether bond, securely attaching the entire doxorubicin-linker construct to the antibody. njbio.com

Role of Cathepsin-Cleavable Linkers in Prodrug Design

This compound is a prime example of a prodrug strategy, where the cytotoxic agent (doxorubicin) is rendered temporarily inactive by its conjugation to the linker system. scispace.com The reactivation of the drug is contingent on the specific enzymatic cleavage of the linker within the target cell's lysosomes.

The Val-Cit dipeptide is central to this design, as it is a substrate for cathepsin B, a lysosomal protease. aacrjournals.org Cathepsin B activity is generally low in the bloodstream but significantly higher within the acidic environment of lysosomes, particularly in cancer cells which often overexpress this enzyme. nih.gov This differential enzymatic activity is key to the selective release of doxorubicin at the tumor site. While initially designed for cathepsin B, studies have shown that other cathepsins, such as K, L, and S, can also cleave the Val-Cit linker, providing redundancy in the drug release mechanism. nih.govaacrjournals.org

The stability of the Val-Cit linker in plasma is a critical feature, preventing premature drug release and associated systemic toxicity. tcichemicals.com This targeted release mechanism enhances the therapeutic index of doxorubicin, delivering the potent drug more specifically to cancer cells while sparing healthy tissues.

Advanced Chemical Synthesis Techniques for this compound Derivatives

The synthesis of this compound and its derivatives can be complex, often requiring a combination of solid-phase and solution-phase chemistries. acs.org Solid-phase peptide synthesis (SPPS) is frequently used to construct the Val-Cit dipeptide portion of the linker. acs.org

Modern synthetic approaches focus on improving the efficiency, purity, and yield of the final conjugate. For instance, "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for conjugation. acs.org This can be used to attach the linker to either the drug or the carrier molecule.

Other advanced techniques involve the use of different linker technologies to create derivatives with varied properties. For example, photocleavable linkers, such as those containing o-nitrobenzyl groups, allow for drug release to be controlled by external light stimulation. researchgate.net Additionally, reduction-sensitive linkers incorporating disulfide bonds have been developed, which are cleaved in the reducing environment of the cell cytoplasm. frontiersin.orgnih.gov

The development of modular synthesis approaches allows for the rapid generation of a library of doxorubicin-linker conjugates with different properties. broadpharm.com This enables the optimization of factors like drug-to-antibody ratio (DAR), solubility, and stability. rsc.org For example, the incorporation of polyethylene (B3416737) glycol (PEG) spacers can enhance the hydrophilicity and pharmacokinetic properties of the conjugate. rsc.orgrsc.org

Below is a table summarizing the components of the this compound conjugate:

ComponentFunction
Doxorubicin Cytotoxic payload, an anthracycline antibiotic that inhibits topoisomerase II. nih.gov
Maleimidocaproyl (MC) Provides a reactive maleimide group for conjugation to thiol-containing molecules like antibodies. broadpharm.com
Valine-Citrulline (Val-Cit) A dipeptide sequence specifically designed to be cleaved by lysosomal proteases, primarily cathepsin B. tcichemicals.com
p-Aminobenzyl (PAB) Carbamate A self-immolative spacer that releases the drug upon cleavage of the Val-Cit linker. njbio.com

Mechanistic Insights into Doxorubicin Mvcp Action at the Cellular and Subcellular Levels

Linker Cleavage and Doxorubicin (B1662922) Release Mechanisms within the Cellular Microenvironment

The MC-Val-Cit-PAB linker is designed to be stable in the bloodstream but susceptible to cleavage within the specific microenvironment of a tumor cell. This controlled release is primarily triggered by enzymatic activity and changes in pH and redox potential within intracellular compartments.

Enzymatic Responsiveness of the MC-Val-Cit-PAB Linker (Cathepsin-mediated cleavage)

The cornerstone of the Doxorubicin-MVCP's targeted release is the Valine-Citrulline (Val-Cit) dipeptide within the linker. This sequence is specifically recognized and cleaved by certain lysosomal proteases, most notably cathepsins, which are often overexpressed in tumor cells. nih.gov

Initially, it was believed that Cathepsin B was the primary enzyme responsible for cleaving the Val-Cit linker. acs.orgmedchemexpress.com However, subsequent research has revealed that other cathepsins, including Cathepsin L, Cathepsin F, and Cathepsin S, are also involved in this process. nih.gov The cleavage occurs at the amide bond between the citrulline residue and the PAB spacer. nih.govmedchemexpress.com This enzymatic action initiates a self-immolative cascade of the PAB spacer, ultimately releasing the active doxorubicin molecule. nih.gov

Interestingly, the Val-Cit linker has shown susceptibility to premature cleavage in rodent plasma by carboxylesterase 1C (Ces1C) and by human neutrophil elastase, which can lead to off-target toxicity. acs.orgadcreview.com To address this, modifications such as adding a hydrophilic glutamic acid residue to create a Glu-Val-Cit tripeptide linker have been developed to enhance stability against these non-target enzymes while maintaining susceptibility to cathepsin-mediated cleavage. acs.orgnih.gov

Table 1: Key Enzymes in MC-Val-Cit-PAB Linker Cleavage

Enzyme Location Role in Cleavage
Cathepsin B Lysosomes Primary enzyme responsible for cleaving the Val-Cit dipeptide. acs.orgmedchemexpress.com
Cathepsin L, F, S Lysosomes Also contribute to the cleavage of the Val-Cit linker. nih.gov
Carboxylesterase 1C (Ces1C) Rodent Plasma Can cause premature linker cleavage in preclinical mouse models. acs.orgnih.gov
Neutrophil Elastase Human Plasma Can lead to aberrant cleavage of the Val-Cit bond. acs.org

pH-Responsiveness in Intracellular Compartments

The journey of an ADC into a cancer cell typically involves receptor-mediated endocytosis, leading to its trafficking through endosomes and subsequent fusion with lysosomes. d-nb.infoheraldopenaccess.usnih.gov This pathway is characterized by a progressive decrease in pH. The extracellular environment and the bloodstream have a neutral pH of approximately 7.4. heraldopenaccess.us In contrast, early endosomes have a mildly acidic pH of 6.2-6.3, which drops further to between 4.5 and 5.5 in late endosomes and lysosomes. heraldopenaccess.usresearchgate.net

While the primary release mechanism for this compound is enzymatic, the acidic environment of the lysosome is crucial for optimal cathepsin activity. Some linkers are designed to be directly acid-labile, such as hydrazone linkers, which release their payload in the low pH of the endolysosomal compartments. heraldopenaccess.usnih.gov For linkers like MC-Val-Cit-PAB, the acidic pH creates the ideal conditions for the enzymatic machinery to efficiently cleave the linker and release the doxorubicin. rsc.orgcancernetwork.com

Table 2: pH of Cellular Compartments

Cellular Compartment Approximate pH Significance for Drug Release
Extracellular Space/Bloodstream 7.4 Linker remains stable. heraldopenaccess.us
Early Endosome 6.2 - 6.3 Initial drop in pH after internalization. heraldopenaccess.us
Late Endosome/Lysosome 4.5 - 5.5 Optimal pH for cathepsin activity and linker cleavage. heraldopenaccess.usresearchgate.net

Redox-Responsiveness of Linker Structures

The intracellular environment is significantly more reducing than the extracellular space. This is largely due to the high concentration of glutathione (B108866) (GSH), which is approximately 1000-fold higher inside the cell (2-10 mM) compared to the extracellular environment (2-20 µM). nih.govmdpi.com

Some ADC linkers are specifically designed to be cleaved in this reducing environment, often incorporating disulfide bonds. nih.govmdpi.com These disulfide linkers are stable in the oxidative environment of the bloodstream but are readily cleaved by the high intracellular GSH concentrations, releasing the cytotoxic payload. While the MC-Val-Cit-PAB linker in this compound is not primarily redox-sensitive, the principle of utilizing the differential redox potential is a key strategy in ADC design. This approach offers another layer of specificity for targeted drug release within cancer cells. nih.gov

Table 3: Redox Potential in Cellular Environments

Environment Glutathione (GSH) Concentration Implication for Linker Stability
Extracellular Space 2-20 µM Oxidative; disulfide linkers are stable. nih.gov
Intracellular Environment 2-10 mM Reducing; disulfide linkers are cleaved. nih.gov

Intracellular Trafficking and Localization of Released Doxorubicin

Once the ADC is internalized, it is trafficked through the endocytic pathway. d-nb.infonih.gov The ADC is initially contained within early endosomes, which then mature into late endosomes and eventually fuse with lysosomes. d-nb.infoheraldopenaccess.us It is within the harsh environment of the lysosome, with its low pH and high concentration of degradative enzymes, that the MC-Val-Cit-PAB linker is cleaved, releasing doxorubicin. nih.govd-nb.info

Molecular Interactions of Released Doxorubicin with Genomic and Proteomic Targets

The cytotoxicity of doxorubicin stems from its ability to interfere with fundamental cellular processes, primarily those involving DNA. drugbank.comwebmd.com

DNA Intercalation and Topoisomerase II Inhibition by Doxorubicin Metabolites

Doxorubicin's primary mechanism of action involves its interaction with DNA. The planar structure of the doxorubicin molecule allows it to intercalate, or insert itself, between the base pairs of the DNA double helix. nih.govresearchgate.net It preferentially binds to adjacent guanine-cytosine (GC) base pairs. nih.gov This intercalation causes a physical distortion of the DNA, untwisting the helix and creating torsional stress. nih.govnih.gov This disruption interferes with DNA replication and transcription. drugbank.comresearchgate.net

In addition to simple intercalation, doxorubicin also potently inhibits the enzyme topoisomerase II. nih.govnih.gov Topoisomerase II is essential for managing the topological stress of DNA during replication and transcription by creating transient double-strand breaks to allow DNA strands to pass through each other. researchgate.netwikipedia.org Doxorubicin stabilizes the complex formed between topoisomerase II and the cleaved DNA, preventing the re-ligation of the DNA strands. nih.govwikipedia.org This leads to the accumulation of permanent DNA double-strand breaks, which triggers a DNA damage response and ultimately leads to apoptosis (programmed cell death). drugbank.comnih.gov

While doxorubicin itself is active, its metabolites, such as doxorubicinol, also contribute to its cytotoxic effects. bccancer.bc.ca The formation of doxorubicin-DNA adducts, sometimes mediated by formaldehyde, can also contribute to DNA damage and cell death, independent of topoisomerase II inhibition. nih.govnih.gov

Table 4: Molecular Interactions of Doxorubicin

Target Interaction Consequence
DNA Intercalation between GC base pairs. nih.govresearchgate.net Distorts DNA helix, creates torsional stress, and blocks replication and transcription. nih.govnih.gov
Topoisomerase II Stabilizes the enzyme-DNA cleavage complex. nih.govwikipedia.org Prevents re-ligation of DNA strands, leading to permanent double-strand breaks. drugbank.comnih.gov
DNA Formation of doxorubicin-DNA adducts. nih.govnih.gov Induces DNA damage and activates cell death pathways. nih.gov

Reactive Oxygen Species Generation and Oxidative Stress Pathways

Doxorubicin's cytotoxic effects are significantly mediated by its ability to induce massive oxidative stress through the generation of reactive oxygen species (ROS). nih.govresearchgate.net This process occurs through multiple interconnected pathways at the subcellular level. A primary mechanism involves the quinone moiety in the doxorubicin molecule, which can undergo a one-electron reduction to form a semiquinone radical. nih.gov This reaction is often catalyzed by mitochondrial enzymes, such as NAD(P)H-dependent reductases, and microsomal enzymes like NADPH-cytochrome P-450 reductase. drugbank.comfrontiersin.org The unstable semiquinone radical then reacts with molecular oxygen, regenerating the parent doxorubicin molecule and producing a superoxide (B77818) radical (O₂•−). nih.gov

This redox cycling creates a continuous flux of superoxide radicals. frontiersin.org Superoxide dismutase (SOD) can convert these radicals into hydrogen peroxide (H₂O₂). nih.govspandidos-publications.com In the presence of free iron, which doxorubicin can chelate, the resulting doxorubicin-iron complex catalyzes the conversion of H₂O₂ into the highly reactive and damaging hydroxyl radical (•OH) via the Haber-Weiss reaction. nih.govspandidos-publications.combccancer.bc.ca These ROS inflict widespread cellular damage by oxidizing lipids (lipid peroxidation), proteins, and nucleic acids, disrupting cell membrane integrity and damaging both nuclear and mitochondrial DNA. nih.govmdpi.com

Mitochondria are a key site of doxorubicin-induced ROS production. ashpublications.orgphysiology.org The drug has a high affinity for the inner mitochondrial membrane, where it accumulates and can interfere with the electron transport chain, particularly at Complex I, leading to electron leakage and further ROS generation. physiology.orgmdpi.com In certain cancer cell types, such as activated B-cell-like (ABC) diffuse large B-cell lymphomas (DLBCL), cytotoxicity from doxorubicin relies more heavily on this oxidative stress mechanism than on direct DNA damage due to the drug's enrichment in the cytoplasm. ashpublications.org The resulting oxidative damage is a critical trigger for the apoptotic pathways that lead to cell death. nih.gov

Table 1: Key Factors in Doxorubicin-Induced ROS Generation

ComponentRole in ROS GenerationSubcellular LocationReferences
Quinone MoietyUndergoes redox cycling to produce superoxide radicals.Drug Structure nih.gov
Mitochondrial Complex ISite of doxorubicin accumulation and electron leakage, leading to ROS.Inner Mitochondrial Membrane physiology.org
NADPH-Cytochrome P-450 ReductaseCatalyzes the one-electron reduction of doxorubicin to its semiquinone form.Mitochondria, Microsomes drugbank.com
Iron (Fe²⁺/Fe³⁺)Forms a complex with doxorubicin that catalyzes the formation of hydroxyl radicals from H₂O₂.Cytosol, Mitochondria nih.govspandidos-publications.combccancer.bc.ca
Cardiolipin (B10847521)A mitochondrial inner membrane lipid that doxorubicin interacts with, leading to elevated ROS/RNS levels.Inner Mitochondrial Membrane mdpi.com

Induction of Apoptotic Pathways and Cell Cycle Perturbations

Doxorubicin is a potent inducer of apoptosis, the programmed cell death essential for its anticancer activity. spandidos-publications.com It activates both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) apoptotic pathways. spandidos-publications.com The extensive DNA damage and oxidative stress caused by the drug are primary triggers for these pathways. spandidos-publications.comwikipedia.org

Activation of the intrinsic pathway involves the modulation of the Bcl-2 family of proteins. Doxorubicin treatment leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. spandidos-publications.comspandidos-publications.com This shift in balance increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. mdpi.com Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9, subsequently triggering a cascade of executioner caspases like caspase-3 and -7. d-nb.info

The extrinsic pathway can also be initiated, involving the activation of caspase-8. spandidos-publications.comspandidos-publications.comd-nb.info Both pathways converge on the activation of executioner caspases, which are responsible for cleaving key cellular substrates, such as poly(ADP-ribose) polymerase 1 (PARP1), leading to the characteristic morphological and biochemical hallmarks of apoptosis. ugm.ac.id

In conjunction with inducing apoptosis, doxorubicin significantly disrupts the cell cycle. Its primary effect is the induction of a cell cycle arrest, most prominently at the G2/M phase. ugm.ac.idmdpi.comdcu.ie This arrest is a consequence of the DNA damage response (DDR) pathway being activated by DNA strand breaks. ashpublications.orgnih.gov The G2/M checkpoint prevents cells with damaged DNA from entering mitosis. However, in some drug-resistant cancer cell lines, this G2/M arrest has been observed to be transient, allowing cells to eventually bypass the checkpoint and continue proliferating, which contributes to therapeutic failure. dcu.ie

Table 2: Doxorubicin's Impact on Apoptosis and Cell Cycle Regulators

Protein/ProcessEffect of DoxorubicinPathwayObserved InReferences
BaxUpregulationIntrinsic ApoptosisMCF-7, MDA-MB-231 spandidos-publications.comspandidos-publications.com
Bcl-2DownregulationIntrinsic ApoptosisMCF-7 spandidos-publications.comspandidos-publications.com
Caspase-3Activation/CleavageApoptosis ExecutionMCF-7, MDA-MB-231, BRC-230 spandidos-publications.comspandidos-publications.comd-nb.info
Caspase-8ActivationExtrinsic ApoptosisMCF-7, MDA-MB-231, BRC-230 spandidos-publications.comspandidos-publications.comd-nb.info
Caspase-9ActivationIntrinsic ApoptosisMCF-7 d-nb.info
PARP1CleavageApoptosis ExecutionMCF-7 ugm.ac.id
G2/M Phase ArrestInductionCell Cycle PerturbationMCF-7, HL-60, DLKP ugm.ac.idmdpi.comdcu.ie

Epigenetic Modifications and Histone Eviction Modulations

Beyond its classical mechanisms of DNA intercalation and topoisomerase II inhibition, doxorubicin exerts profound effects on the epigenetic landscape of cancer cells. nih.gov A significant and more recently understood mechanism is the induction of "chromatin damage" through the eviction of histones from specific genomic locations. nih.govtandfonline.com Doxorubicin's sugar moiety is thought to destabilize nucleosomes by competing with histones for space, leading to their ejection from DNA. nih.gov This eviction primarily occurs in nucleosome-free, regulatory regions of the genome such as promoters and enhancers. mdpi.comcdnsciencepub.com

Histone eviction has several critical downstream consequences. It fundamentally alters the local chromatin structure, which can lead to widespread changes in gene expression. ahajournals.orgnih.gov Furthermore, it can severely impair the DNA damage response. For instance, the eviction of the histone variant H2AX, which is crucial for recruiting DNA repair machinery to sites of double-strand breaks, can greatly attenuate the cell's ability to repair the very damage that doxorubicin causes. nih.gov

Table 3: Epigenetic and Chromatin-Level Effects of Doxorubicin

MechanismDescriptionConsequenceReferences
Histone EvictionEjection of histones and entire nucleosomes from chromatin, particularly at promoters.Altered gene expression; attenuated DNA damage repair. nih.govtandfonline.comahajournals.org
H2AX EvictionSpecific removal of the H2AX histone variant from DNA damage sites.Impaired recruitment of DNA repair proteins, enhancing cytotoxicity. nih.gov
H2BK120ub ModificationSignificant reduction in the levels of this elongation-dependent histone mark.Inhibition of transcription elongation. cdnsciencepub.com
HDAC ActivityAlteration in the activity of histone deacetylase enzymes.Changes in the acetylation patterns of histones and other proteins. ahajournals.orgnih.gov
DNA MethylationInhibition of DNA-methyl transferase activity observed in cardiac myoblasts.Potential for global or gene-specific changes in DNA methylation patterns. ahajournals.org

Preclinical Pharmacological and Efficacy Investigations of Doxorubicin Mvcp

In Vitro Cellular Activity and Cytotoxicity Profiling

In vitro studies provide the initial assessment of a drug's activity at the cellular level. These experiments are crucial for determining the direct effects of Doxorubicin-MVCP on cancer cells, including its ability to kill them and inhibit their growth.

Cell Line Susceptibility and Specificity Assessments

The effectiveness of Doxorubicin (B1662922), a key component of the MVCP regimen, has been evaluated across a wide range of cancer cell lines to determine its spectrum of activity. ekb.egmdpi.com Studies have shown that Doxorubicin exhibits cytotoxic effects against various human cancer cell lines, including those from breast, colon, prostate, and liver cancers. ekb.egnih.gov For instance, in vitro studies have demonstrated its activity against triple-negative breast cancer cell lines like MDA-MB-231 and 4T1. mdpi.comnih.gov The susceptibility of different cell lines to Doxorubicin can vary, highlighting the importance of cell-type-specific responses. Some studies have also included non-cancerous cell lines, such as human embryonic kidney cells (293T), to assess the drug's specificity. ekb.eg The results often indicate that while Doxorubicin is potent against cancer cells, it can also affect normal cells, underscoring the need for targeted delivery systems. ekb.eg

The MVCP regimen, which combines Doxorubicin with other agents, aims to enhance efficacy and potentially overcome resistance. The individual components of MVCP have been tested in various cancer cell lines. For example, combinations of Doxorubicin with cyclophosphamide (B585) have been studied in breast cancer cell lines like MDA-MB-231 and MCF7. nih.gov The synergistic effects of combining Doxorubicin with other drugs are a key area of investigation in preclinical research. mdpi.com

Dose-Response Characterization in Controlled Cell Culture Systems

Dose-response studies are critical for determining the concentration of a drug required to produce a specific effect. In the context of this compound, these studies help to establish the effective dose range for inhibiting cancer cell growth. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits a biological process by 50%, is a key parameter measured in these studies.

For Doxorubicin alone, IC50 values have been determined in numerous cell lines. ekb.egnih.gov For example, one study reported IC50 values of 2.640 µg/ml in PC3 (prostate cancer), 14.72 µg/ml in Hep-G2 (liver cancer), and 24.30 µg/ml in HCT116 (colon cancer) cells. ekb.eg The IC50 values can be influenced by the duration of drug exposure, with longer exposure times often resulting in lower IC50 values. nih.gov The dose-response curves for Doxorubicin typically show a concentration-dependent decrease in cell viability. nih.govfrontiersin.org

When Doxorubicin is part of a combination regimen like MVCP, the dose-response characterization becomes more complex. Studies have investigated the effects of combining Doxorubicin with other chemotherapeutic agents to see if lower doses can be used to achieve the same or better efficacy, potentially reducing side effects. nih.gov For instance, combining Doxorubicin with other agents has been shown to significantly decrease the viability of breast cancer cells compared to the individual drugs alone. nih.gov

Cell LineCancer TypeIC50 of Doxorubicin (µg/ml)Reference
PC3Prostate Cancer2.640 ekb.eg
Hep-G2Liver Cancer14.72 ekb.eg
HCT116Colon Cancer24.30 ekb.eg
MCF7Breast Cancer1.2009 (µM) dovepress.com

Impact on Cellular Proliferation and Viability

The ultimate goal of chemotherapy is to stop cancer cells from proliferating and to induce cell death. In vitro assays are used to measure the impact of this compound on these processes.

Doxorubicin has been shown to decrease cell viability in a dose-dependent manner in various cancer cell lines. plos.org It can induce cell cycle arrest, often at the G2/M phase, which prevents cells from dividing. ekb.egmdpi.com This effect has been observed in prostate cancer cells and human kidney proximal tubule cells. ekb.egplos.org Furthermore, Doxorubicin is known to induce apoptosis, or programmed cell death, in cancer cells. mdpi.com This is a key mechanism of its anticancer activity.

The combination of Doxorubicin with other agents in the MVCP regimen can have a synergistic effect on inhibiting cell proliferation and viability. For example, the combination of Doxorubicin and cyclophosphamide has been shown to significantly decrease the viability of breast cancer cells. nih.gov Studies have also demonstrated that such combinations can lead to an increased induction of apoptosis compared to the individual drugs. nih.gov

In Vivo Pharmacodynamic Studies in Animal Models

Following promising in vitro results, preclinical testing moves to in vivo models, typically mice or rats, to evaluate the effects of this compound in a living organism. These studies provide insights into how the drug combination affects tumor growth and how it is distributed throughout the body.

Tumor Growth Inhibition in Xenograft and Syngeneic Models

To assess the anti-tumor efficacy of this compound in a living system, researchers often use xenograft or syngeneic mouse models. Xenograft models involve implanting human tumor cells into immunodeficient mice, while syngeneic models use cancer cells from the same genetic background as the mouse strain.

Studies have shown that Doxorubicin can effectively inhibit the growth of various types of tumors in these models. For example, Doxorubicin has been shown to inhibit the development of subcutaneous tumors and lead to the regression of orthotopic human hepatocellular carcinoma. nih.gov In breast cancer models, Doxorubicin-based therapies have been shown to significantly inhibit tumor growth. mdpi.com The combination of Doxorubicin with other agents has also demonstrated significant tumor growth inhibition in various cancer models, including fibrosarcoma. researchgate.net

The efficacy of these treatments can be influenced by the specific tumor model and the drug delivery system used. For instance, nanoparticle formulations of Doxorubicin have been shown to be more effective than free Doxorubicin in controlling tumor growth in some models. acs.org

Animal ModelTumor TypeTreatmentKey FindingReference
Nude MiceHuman Hepatocellular Carcinoma (orthotopic)DoxorubicinRegression of tumors nih.gov
BALB-neuT MiceSpontaneous Breast CancerDoxorubicin Nanosponge60% inhibition of tumor growth mdpi.com
SCID MiceFibrosarcoma (HT1080 xenograft)Doxorubicin + TRAILSignificant tumor growth inhibition researchgate.net
C57BL/6 MiceB16-F10 MelanomaDoxorubicin NanoparticlesSignificantly slower tumor growth than free Doxorubicin acs.org

Biodistribution and Tumor Accumulation in Preclinical Models

Biodistribution studies are essential to understand where a drug goes in the body after administration. The goal is for the drug to accumulate at the tumor site while minimizing its presence in healthy tissues to reduce side effects.

Studies have shown that Doxorubicin, when administered intravenously, distributes to various organs, including the tumor. plos.org However, conventional Doxorubicin can also accumulate in healthy organs, which is a concern for toxicity. To address this, various drug delivery systems, such as liposomes and nanoparticles, have been developed to improve the tumor-specific accumulation of Doxorubicin. acs.orgplos.org

Liposomal formulations of Doxorubicin have been shown to increase the drug's accumulation in tumors compared to free Doxorubicin. nih.gov For example, one study found that a peptide-mediated liposomal Doxorubicin resulted in an 11.2-fold higher accumulation in tumor tissues compared to free Doxorubicin. plos.org Similarly, nanoparticle-based delivery systems have been shown to enhance the accumulation of Doxorubicin in tumors while decreasing its distribution to major organs like the liver, lungs, and kidneys. acs.org These targeted approaches hold promise for improving the therapeutic index of Doxorubicin-based therapies.

Intratumoral Drug Release Kinetics in Animal Models

The study of intratumoral drug release kinetics is crucial for understanding and optimizing the delivery of chemotherapeutic agents like doxorubicin to the tumor microenvironment. Mathematical modeling and experimental animal models have provided significant insights into the transport of doxorubicin within tumor tissues.

In studies using rabbit VX2 liver carcinomas, the diffusion and elimination parameters of doxorubicin were estimated following the placement of biodegradable drug-delivery implants. nih.gov A one-dimensional, cylindrically symmetric transport model was developed to simulate doxorubicin transport in both non-ablated and radiofrequency (RF) ablated tumors. nih.govnih.gov In non-ablated tumors, the diffusion and elimination values for doxorubicin were found to be 25% and 94% lower, respectively, compared to normal liver tissue. nih.gov This suggests that the dense tumor architecture may impede drug diffusion while also retaining the drug for longer periods compared to healthy tissue.

The application of RF ablation was shown to significantly alter these kinetics. nih.govnih.gov In the ablated tumor tissue, drug diffusion near the center of the ablation zone was 75% higher than in non-ablated tumors. nih.gov However, this effect diminished towards the periphery of the ablated region. nih.gov Interestingly, drug elimination in the ablated zone was effectively zero for the first four days post-treatment, returning to 98% of the non-ablated tumor value by day eight. nih.gov Three-dimensional simulations based on this data confirmed that combining RF ablation with intratumoral doxorubicin implants significantly enhances local drug distribution. Over an eight-day period, the average doxorubicin concentration in a simulated 2.0 cm tumor was 119 µg/g in the ablated case, compared to just 32 µg/g in the non-ablated scenario. nih.govutsouthwestern.edu

Other research in mouse models has focused on advanced delivery systems to control drug release. For instance, an injectable, in-situ forming thermo-sensitive hydrogel composed of hyaluronic acid-chitosan-g-poly(N-isopropylacrylamide) was used for the intratumoral delivery of doxorubicin in mice with MCF-7 breast cancer xenografts. mdpi.com This system demonstrated pH-responsive drug release, with approximately five times more doxorubicin released at an acidic pH of 5.5, characteristic of the endosomal environment of cancer cells, compared to the physiological pH of 7.4. mdpi.com This controlled release mechanism, extending up to three weeks as the hydrogel degrades, allows for sustained and targeted drug delivery directly within the tumor. mdpi.com

Table 1: Doxorubicin Transport Parameters in Rabbit VX2 Liver Carcinoma Model This table is interactive. You can sort and filter the data.

Tissue Type Parameter Change Compared to Normal/Non-Ablated Tissue Time Point Reference
Non-Ablated Tumor Diffusion 25% Lower (than normal liver) - nih.gov
Non-Ablated Tumor Elimination 94% Lower (than normal liver) - nih.gov
Ablated Tumor (Center) Diffusion 75% Higher (than non-ablated tumor) Days 4-8 nih.gov
Ablated Tumor Elimination 100% Lower (than non-ablated tumor) Day 4 nih.gov
Ablated Tumor Elimination 2% Lower (than non-ablated tumor) Day 8 nih.gov

Modulation of Drug Resistance Mechanisms

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of structurally and mechanistically distinct anticancer drugs. nih.govmdpi.com Doxorubicin's effectiveness is frequently limited by such resistance, which can be intrinsic or acquired. remedypublications.com The mechanisms are multifactorial, often involving reduced drug accumulation within the cell, alterations in the drug's molecular target, or dysregulation of cell death pathways. nih.gov Key contributors to doxorubicin resistance are ATP-binding cassette (ABC) transporters, such as P-glycoprotein and other multidrug resistance-associated proteins, which actively efflux the drug from cancer cells. nih.govmdpi.com

Overcoming P-glycoprotein-Mediated Efflux in Resistant Cell Lines

P-glycoprotein (P-gp), encoded by the MDR1 gene, is a primary and extensively studied ABC transporter that functions as an ATP-dependent efflux pump. mdpi.com It actively removes doxorubicin from cancer cells, thereby lowering the intracellular drug concentration and reducing its cytotoxicity. nih.govresearchgate.net Overexpression of P-gp is a common mechanism of resistance in various cancer cell lines. mdpi.comresearchgate.net

Kinetic analyses have been performed to quantify the impact of P-gp on doxorubicin transport. In a study comparing a nonresistant human leukemia cell line (HL-60) with its P-gp-overexpressing resistant subclone (HL-60R), mathematical modeling was used to determine transport clearances. nih.gov While the transmembrane diffusion clearance was similar between the two cell lines, the total efflux clearance was significantly higher in the resistant cells (2.29 µl sec⁻¹) compared to the sensitive cells (0.99 µl sec⁻¹). nih.gov The P-gp-mediated component of this efflux in the HL-60R cells was estimated to be 1.23 µl sec⁻¹. nih.gov

Strategies to overcome P-gp-mediated resistance often involve the use of P-gp inhibitors or modulators. Research has shown that certain compounds can reverse doxorubicin resistance by blocking the efflux pump. For example, in P-gp-negative human pancreatic tumor cells (PSN1/ADR) that developed resistance to doxorubicin, drug accumulation defects were found to be sensitive to verapamil (B1683045), a known P-gp inhibitor. nih.gov In another study, a novel epicatechin derivative, EC31, was identified as a potent P-gp inhibitor. It was shown to reverse doxorubicin resistance in murine leukemia P388ADR and human leukemia K562/P-gp models by inhibiting P-gp-mediated drug efflux and restoring intracellular drug accumulation. mdpi.com The co-administration of EC31 with doxorubicin significantly prolonged the survival of mice in these leukemia models compared to treatment with doxorubicin alone. mdpi.com

Table 2: Studies on Overcoming P-glycoprotein (P-gp) Mediated Doxorubicin Resistance This table is interactive. You can sort and filter the data.

Cell Line / Model Resistance Mechanism Modulator / Strategy Key Finding Reference
HL-60R (Human Leukemia) P-gp overexpression Kinetic analysis P-gp-mediated efflux clearance was 1.23 µl sec⁻¹, significantly increasing total drug efflux. nih.gov
PSN1/ADR (Pancreatic Tumor) Non-P-gp, MRP activation Verapamil, Brefeldin A Doxorubicin accumulation defects were reversible by verapamil and vesicular traffic inhibitors. nih.gov
P388ADR, K562/P-gp (Leukemia Models) P-gp overexpression EC31 (Epicatechin derivative) EC31 restored intracellular doxorubicin accumulation and significantly prolonged survival in mice when combined with doxorubicin. mdpi.com
LCC6MDR (Breast Cancer Xenograft) P-gp overexpression EC31 (Epicatechin derivative) EC31 reversed P-gp-mediated paclitaxel (B517696) resistance, a related P-gp substrate. mdpi.com

Impact on Other Multidrug Resistance Proteins (e.g., Major Vault Protein - MVP)

Besides P-gp, other proteins contribute to the complex phenotype of multidrug resistance. The Major Vault Protein (MVP), also known as the lung resistance-related protein (LRP), is the primary component of the vault complex, a large ribonucleoprotein particle. acs.orgaacrjournals.org The role of MVP in doxorubicin resistance has been a subject of investigation, with some conflicting findings.

Several studies have correlated MVP overexpression with doxorubicin resistance. In U-937 human leukemia cells selected for doxorubicin resistance, MVP mRNA levels were rapidly upregulated, leading to an accumulation of vault particles and the development of a multidrug-resistant phenotype independent of P-gp. nih.gov In a colon carcinoma cell line, a direct correlation was observed between MVP levels and progressive resistance to doxorubicin, which was associated with a redistribution of the drug away from the nucleus rather than increased efflux. aacrjournals.org Further studies have shown that adipocytes can induce chemoresistance in breast cancer cells by promoting high expression of MVP, which is implicated in doxorubicin efflux via vesicular secretion. researchgate.net Knockdown of MVP using siRNA in bladder cancer cells and breast cancer cells led to increased sensitivity to doxorubicin and greater nuclear accumulation of the drug. aacrjournals.orgresearchgate.net

However, other studies have questioned the direct role of MVP in chemoresistance. One study using siRNA to knock down MVP expression in a non-small cell lung carcinoma cell line found that it did not increase sensitivity to doxorubicin. acs.org Conversely, upregulating MVP in chemosensitive cells did not confer increased resistance. acs.org Furthermore, research involving a genetically engineered MVP knockout mouse model found no evidence that the absence of MVP induced hypersensitivity to doxorubicin or other cytostatic agents. eur.nl Both MVP-deficient and wild-type mice responded similarly to doxorubicin treatment, and the MVP knockout did not alter the activity of other ABC transporters like P-gp. eur.nl These findings suggest that while MVP expression is often correlated with drug resistance, it may not be a direct causative factor in all cellular contexts, and its role may be more complex than initially thought. acs.orgeur.nl

Table 3: Investigations into the Role of Major Vault Protein (MVP) in Doxorubicin Resistance This table is interactive. You can sort and filter the data.

Cell Line / Model Finding Implication for Doxorubicin Resistance Reference
U-937 (Human Leukemia) Doxorubicin selection led to rapid upregulation of MVP mRNA and vault particle accumulation. MVP induction is an early event in the development of resistance. nih.gov
UMUC-3 (Bladder Cancer) siRNA knockdown of MVP increased sensitivity and nuclear accumulation of doxorubicin. MVP is necessary for intrinsic doxorubicin resistance in this cell line. aacrjournals.org
E0771 (Breast Cancer) Co-culture with adipocytes increased MVP expression; siRNA knockdown of MVP increased doxorubicin sensitivity and nuclear localization. MVP is implicated in doxorubicin efflux and adipocyte-induced chemoresistance. researchgate.net
Non-Small Cell Lung Carcinoma Cell Line siRNA knockdown of MVP did not alter doxorubicin sensitivity; MVP upregulation did not confer resistance. Disputes a direct role for MVP in the MDR phenotype in these cells. acs.org
MVP Knockout Mouse Model MVP-deficient mice and cells showed no increased sensitivity to doxorubicin compared to wild-type. Suggests MVP/vaults are not directly involved in resistance to cytostatic agents in this model. eur.nl

Integration of Doxorubicin Mvcp into Advanced Drug Delivery Systems

Nanocarrier Formulations for Doxorubicin-MVCP Delivery

Nanocarriers serve as sophisticated vehicles for delivering therapeutic agents like this compound. By encapsulating or conjugating the drug, these systems can alter its pharmacokinetic profile, improve solubility, and facilitate passive or active tumor targeting. nih.govnih.gov The nanoscale size of these carriers allows them to take advantage of the enhanced permeability and retention (EPR) effect, leading to their accumulation in tumor tissues. nih.govfrontiersin.org

Polymeric nanoparticles and micelles, formed by the self-assembly of amphiphilic polymers, are widely explored for drug delivery. nih.gov These structures possess a core-shell architecture where a hydrophobic core can encapsulate drugs like Doxorubicin (B1662922), and a hydrophilic shell, often made of polyethylene (B3416737) glycol (PEG), provides stability and stealth properties in the bloodstream. frontiersin.orgnih.gov

Doxorubicin can be covalently conjugated to polymers to form micelles. For instance, a light-responsive polymer-Doxorubicin conjugate (Poly-Dox) was synthesized to self-assemble into micelles (Poly-Dox-M). frontiersin.org These micelles, with a diameter of about 27 nm, can be dissociated by UV light, breaking the bond connecting Doxorubicin to the polymer and triggering drug release. frontiersin.org This approach enhances cellular uptake by tumor cells. frontiersin.org Another strategy involves pH-sensitive micelles designed to target the acidic environment of tumors and endosomes. nih.gov In one study, mixed micelles composed of poly(L-histidine-co-L-phenlyalanine)-b-PEG and poly(L-lactic acid)-b-PEG-folate were loaded with Doxorubicin. nih.gov These ~150 nm particles demonstrated tumor-selective accumulation and effective suppression of multidrug-resistant (MDR) tumors in animal models. nih.gov The drug loading content was approximately 20 wt%, with a loading efficiency of around 80 wt%. nih.gov

Nanocarrier SystemPolymer CompositionParticle Size (nm)Drug LoadingKey Findings
Light-Responsive Micelles Doxorubicin-conjugated polymer (Poly-Dox) with PEG~27Covalent conjugationUV light-induced dissociation promotes drug release and enhances cellular uptake. frontiersin.org
pH-Sensitive Micelles poly(L-histidine-co-L-phenlyalanine)-b-PEG / PLLA-b-PEG-folate~150~20 wt% content, ~80 wt% efficiencyEffectively suppressed MDR tumor growth in vivo; demonstrated tumor-selective accumulation. nih.gov
Polymeric Micelles for Co-delivery Amphiphilic polymersVariableCo-encapsulationCan be used to co-deliver Doxorubicin with other agents to target both cancer cells and cancer stem cells. nih.gov

Liposomes are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. nih.govmdpi.com Liposomal formulations of Doxorubicin, such as Doxil®/Caelyx® (pegylated liposomal Doxorubicin) and Myocet® (non-pegylated), are established nanomedicines used to reduce the cardiotoxicity associated with the free drug. nih.govmdpi.com These formulations prolong circulation time and enhance tumor uptake via the EPR effect. nih.gov

Advanced strategies involve the co-encapsulation of Doxorubicin with other therapeutic agents to achieve synergistic effects. One study developed liposomes to co-load Doxorubicin and hydralazine (B1673433), demonstrating successful encapsulation of both drugs using a pH gradient technique. mdpi.com Another approach utilized biopolymer-coated liposomes for the co-encapsulation of Doxorubicin and Paclitaxel (B517696). mdpi.com These systems, with sizes ranging from 150 to 230 nm, achieved an encapsulation efficiency of over 80% for both drugs and showed a significant decrease in cancer cell viability compared to the free drugs. mdpi.com Furthermore, research has focused on optimizing lipid composition to improve encapsulation. A method using phosphatidylcholine, cholesterol, and synthetic tetramyristoyl cardiolipin (B10847521) resulted in a Doxorubicin entrapment of over 90%. researchgate.netnih.gov This formulation led to a 44-fold higher plasma level of the drug compared to conventional Doxorubicin in mice. researchgate.netnih.gov

Liposomal SystemLipid Composition / StrategySize (nm)Encapsulation Efficiency (%EE)Key Research Findings
Co-encapsulation Liposomes PEGylated liposomes-DOX: ~90%, HDZ: ~30%Successfully co-loaded Doxorubicin (DOX) and hydralazine (HDZ) using a remote pH gradient method. mdpi.com
Biopolymer-Coated Liposomes Phospholipids with biopolymer coating150 - 230>80% for DOX and PTXCo-encapsulated Doxorubicin (DOX) and Paclitaxel (PTX), showing enhanced cytotoxicity in breast cancer cell lines. mdpi.com
High-Entrapment Liposomes Phosphatidylcholine, cholesterol, tetramyristoyl cardiolipin->90%Demonstrated significantly higher plasma concentration and enhanced anti-tumor activity compared to free DOX. researchgate.netnih.gov

Metallic nanoparticles, particularly those made of gold or iron, offer unique properties for drug delivery due to their easy surface functionalization. preprints.org Doxorubicin can be covalently conjugated to these nanoparticles. preprints.org For example, iron-rich metal-organic framework (MOF) nanoparticles have been used to load Doxorubicin (MTD). mdpi.com In the acidic tumor microenvironment, these nanoparticles degrade and release both Doxorubicin and ferrous ions (Fe²⁺). The released Fe²⁺ can then react with intracellular hydrogen peroxide to produce hydroxyl radicals, adding a chemodynamic therapeutic effect to the chemotherapy. mdpi.com

Silica (B1680970) and organosilica nanoparticles are also explored as drug carriers due to their stability and low toxicity. nih.gov While Doxorubicin is often physically entrapped in the pores of silica nanoparticles, this can lead to high drug leakage. nih.gov Covalent conjugation provides a more stable alternative. nih.gov The organic component in organosilica nanoparticles can positively influence their degradation and toxicity profiles. nih.gov

Liposomal Encapsulation Strategies

Targeted Delivery Modalities Employing this compound

Targeted delivery aims to increase the concentration of a therapeutic agent at the disease site while minimizing exposure to healthy tissues. This is often achieved by conjugating the drug to a ligand that specifically binds to receptors overexpressed on cancer cells. mdpi.com The this compound conjugate is particularly well-suited for these modalities, as the linker is designed for cleavage following receptor-mediated internalization.

ADCs are a class of targeted therapies that link a potent cytotoxic agent, such as Doxorubicin, to a monoclonal antibody via a chemical linker. medchemexpress.comresearchgate.net The antibody directs the conjugate to tumor cells expressing a specific surface antigen. Upon binding and internalization, the linker is cleaved, releasing the cytotoxic payload. The MVCP linker, containing the Valine-Citrulline dipeptide, is a classic example of a protease-cleavable linker used in ADCs.

A drug-linker conjugate, MC-Val-Cit-PAB-dimethylDNA31, which is structurally related to this compound, is employed in ADCs and has demonstrated robust antitumor efficacy. targetmol.cn Another example is an immunoconjugate of milatuzumab, an anti-CD74 antibody, with Doxorubicin. cancer.gov After binding to the CD74 antigen on tumor cells and internalization, Doxorubicin is released to exert its cytotoxic effect. cancer.gov The development of ADCs requires careful optimization of the drug-to-antibody ratio (DAR), as a high ratio of hydrophobic drugs like Doxorubicin can lead to aggregation. cellmosaic.com

PDCs operate on a similar principle to ADCs but use smaller targeting peptides instead of large antibodies. chapman.edu These peptides can bind to receptors overexpressed on cancer cells, facilitating receptor-mediated endocytosis. chapman.edu Their smaller size can allow for better tumor penetration.

Several PDCs using Doxorubicin have been developed. In one study, a novel peptide (YHWYGYTPERVI) was designed to target the epidermal growth factor receptor (EGFR) in triple-negative breast cancer (TNBC) cells. chapman.edu A conjugate of this peptide with Doxorubicin (31-Dox) showed selective toxicity to EGFR-positive cancer cells while sparing normal cells. chapman.edu Another PDC, ANG1007, consists of three Doxorubicin molecules conjugated to Angiopep-2, a peptide that targets the LRP-1 receptor to cross the blood-brain barrier. researchgate.net This conjugate was developed to treat brain cancers and showed significantly higher brain penetration than unconjugated Doxorubicin. researchgate.net Hydrogel systems have also been created using RGD-derived peptide conjugates co-assembled with Doxorubicin, which showed pH-responsive drug release and superior anti-tumor efficacy through an integrin receptor-mediated uptake pathway. rsc.org


Ligand-Directed Targeting Mechanisms (e.g., Folate Receptor, Transferrin Receptor)

To enhance the specificity of drug delivery to cancer cells and minimize off-target effects, this compound can be incorporated into nanocarriers that are functionalized with specific ligands. These ligands recognize and bind to receptors that are overexpressed on the surface of tumor cells, a strategy known as active targeting. medkoo.com

Folate Receptor Targeting:

The folate receptor (FR) is a well-established target for cancer therapy due to its significant overexpression in various malignancies, including ovarian, lung, and breast cancers, while having limited expression in healthy tissues. broadpharm.com Drug delivery systems can be decorated with folic acid or its derivatives, which act as high-affinity ligands for the FR. broadpharm.commedchemexpress.com Upon binding, the entire drug-carrier complex is internalized by the cancer cell through receptor-mediated endocytosis. broadpharm.com

While direct studies conjugating this compound to folate-targeted carriers are not extensively documented in the available literature, the principle has been demonstrated with doxorubicin itself. For instance, folate-based cyclodextrin-doxorubicin conjugates have been developed for active drug targeting. medchemexpress.com Similarly, folate-linked liposomal doxorubicin has been shown to increase the drug's efficacy in FR-positive cancer cells. medchemexpress.com The incorporation of this compound into such a system would theoretically combine the benefits of FR-mediated selective uptake with the subsequent intracellular, cathepsin-mediated release of doxorubicin from the MVCP linker.

Transferrin Receptor Targeting:

The transferrin receptor (TfR) is another attractive target for cancer drug delivery, as it is ubiquitously overexpressed on proliferating cancer cells to meet their increased iron demand. Transferrin, the natural ligand for TfR, or specific peptides that mimic its binding can be used to guide drug-loaded nanocarriers to tumor cells.

Research has shown the successful use of transferrin-conjugated nanoparticles for the delivery of doxorubicin, leading to enhanced cellular uptake and cytotoxicity in cancer cells. Peptide-drug conjugates utilizing TfR-binding peptides have also been synthesized with doxorubicin, demonstrating targeted antiproliferative effects. A drug delivery system carrying this compound and surface-functionalized with transferrin or a TfR-targeting peptide would facilitate tumor-specific internalization. Following endocytosis, the acidic and enzyme-rich environment of the endolysosomal compartment would promote the cleavage of the Val-Cit linker by cathepsins, releasing the active doxorubicin payload directly inside the target cell. tcichemicals.com

Targeting LigandReceptorCancer Types with OverexpressionInternalization Mechanism
Folic AcidFolate Receptor (FR)Ovarian, Lung, Breast, BrainReceptor-Mediated Endocytosis
Transferrin/TfR-binding peptidesTransferrin Receptor (TfR)Liver, Lung, Brain, BreastReceptor-Mediated Endocytosis

Stimuli-Responsive Release Systems (Beyond Cathepsin-Cleavage)

While the primary release mechanism for this compound is enzymatic cleavage, its integration into multi-responsive systems can offer additional layers of control, ensuring that the drug is released preferentially under specific physiological conditions characteristic of the tumor microenvironment.

The tumor microenvironment is often characterized by a lower extracellular pH (around 6.5-6.8) and an even more acidic environment within endosomal and lysosomal compartments (pH 4.5-6.0) compared to the physiological pH of healthy tissues (pH 7.4). This pH gradient can be exploited to trigger the release of doxorubicin.

This compound can be encapsulated within pH-sensitive nanocarriers, such as liposomes or polymeric micelles, that are designed to be stable at neutral pH but destabilize or undergo conformational changes in acidic conditions, leading to the release of their payload. For example, hydrogels and nanoparticles incorporating components that are protonated at lower pH values can swell or disassemble, facilitating drug release. The protonation of doxorubicin's amine group at acidic pH also increases its aqueous solubility, which can further drive its release from a hydrophobic carrier matrix.

In such a dual-stimuli system, the acidic pH of the tumor environment would trigger the initial release of the this compound conjugate from the carrier, and the subsequent action of lysosomal cathepsins would cleave the linker to release the free drug. Research on doxorubicin-loaded pH-responsive systems has demonstrated enhanced drug release in acidic conditions, leading to improved therapeutic outcomes.

StimulusPhysiological Condition in TumorRelease Mechanism
Low pHAcidic tumor microenvironment (pH ~6.5) and endosomes/lysosomes (pH 4.5-6.0)Destabilization/swelling of pH-sensitive nanocarrier; Increased solubility of Doxorubicin

The intracellular environment of cancer cells exhibits a significantly higher concentration of reducing agents, most notably glutathione (B108866) (GSH), compared to the extracellular space (intracellular GSH is ~2-10 mM, while extracellular is ~2-20 µM). This redox potential gradient is a powerful internal stimulus for targeted drug release.

Redox-responsive drug delivery systems are typically designed with disulfide bonds (-S-S-) incorporated into the nanocarrier structure or linking the drug to the carrier. These disulfide bonds are stable in the low-GSH extracellular environment but are rapidly cleaved in the high-GSH intracellular milieu of cancer cells, leading to the disassembly of the nanocarrier and the release of the encapsulated drug. tcichemicals.com

This compound could be encapsulated within a redox-responsive nanocarrier. Upon internalization by the cancer cell, the high intracellular GSH concentration would break the disulfide bonds of the carrier, releasing the this compound conjugate. Following this, the cathepsin-mediated cleavage of the Val-Cit linker would release the active doxorubicin. This sequential release mechanism, triggered first by the redox environment and then by enzymatic activity, could enhance the spatial and temporal control of drug delivery. Studies on redox-responsive polymersomes and micelles for doxorubicin delivery have shown accelerated drug release in the presence of GSH, leading to higher cytotoxicity in tumor cells. tcichemicals.com

StimulusPhysiological Condition in TumorRelease Mechanism
High Glutathione (GSH)High intracellular GSH concentration (~2-10 mM) in cancer cellsCleavage of disulfide bonds in the nanocarrier, leading to its disassembly

Comparative Analysis with Other Doxorubicin Derivatives and Formulations

Relative Efficacy and Mechanistic Differences in Preclinical Models

Preclinical studies have demonstrated that the efficacy of doxorubicin (B1662922) can be significantly influenced by its formulation and delivery system. While conventional doxorubicin is a potent and widely used chemotherapeutic agent, its clinical application is often limited by dose-dependent cardiotoxicity and other side effects. mdpi.commdpi.commdpi.com Various formulations, including liposomal doxorubicin and polymer-drug conjugates, have been developed to enhance its therapeutic index. mdpi.commdpi.com

In the context of ADCs, the choice of linker and payload can dramatically alter the efficacy and mechanism of action. For instance, preclinical research has shown that resistance to one type of ADC can be overcome by switching to another with a different linker-payload combination, even when targeting the same antigen. aacrjournals.org In models of T-DM1 (trastuzumab emtansine) resistance, cells that became resistant to the non-cleavable linker in T-DM1 remained sensitive to trastuzumab-ADCs that utilized a cleavable MC-Val-Cit-PAB linker with an auristatin payload. aacrjournals.org This suggests that the mechanism of drug release and the nature of the released cytotoxic species play a crucial role in overcoming resistance. aacrjournals.org

Doxorubicin-MVCP, as part of an ADC, is designed to be stable in circulation and release doxorubicin specifically within the target tumor cell. nih.gov This is in contrast to free doxorubicin, which distributes more broadly throughout the body, leading to off-target toxicity. nih.gov The mechanism of action of this compound relies on the selective binding of the antibody component of the ADC to a tumor-associated antigen. Following binding, the ADC is internalized by the cancer cell, and the doxorubicin payload is released through enzymatic cleavage of the Val-Cit linker within the lysosome. The released doxorubicin can then exert its cytotoxic effects, primarily through DNA intercalation and inhibition of topoisomerase II. mdpi.comfrontiersin.org

Preclinical studies comparing different doxorubicin formulations have yielded varied results. A meta-analysis of preclinical studies on pegylated liposomal doxorubicin (PLD) versus conventional doxorubicin in tumor-bearing mice showed a significant increase in survival for the PLD-treated group. nih.govresearchgate.net However, this advantage observed in animal models has not consistently translated to improved efficacy in clinical trials, highlighting the complexities of translating preclinical findings to human patients. nih.govresearchgate.net

Formulations like cetuximab-vc-DOX-BSA-NPs, which incorporate a Val-Cit linker, have shown enhanced tumor-targeting and inhibition in preclinical models of colorectal cancer compared to non-targeted nanoparticles. nih.govresearchgate.net These findings underscore the importance of both the targeting moiety and the linker in achieving superior anti-tumor activity.

Below is an interactive data table summarizing findings from various preclinical studies comparing different doxorubicin formulations.

Preclinical Efficacy of Doxorubicin Formulations

Formulation Preclinical Model Key Findings Reference(s)
Pegylated Liposomal Doxorubicin (PLD) Tumor-bearing mice Significantly increased survival compared to conventional doxorubicin. nih.govresearchgate.net
Trastuzumab-MC-Val-Cit-PAB-Auristatin T-DM1 resistant cell lines Overcame resistance to T-DM1 (non-cleavable linker). aacrjournals.org
Cetuximab-vc-DOX-BSA-NPs Colorectal cancer xenografts Higher tumor inhibition and lower systemic toxicity compared to non-targeted nanoparticles. nih.govresearchgate.net
Pyridoxine-Doxorubicin Derivative (DOX-2) Various cancer cell lines Higher selectivity against certain cancer cells compared to doxorubicin. mdpi.com
Free Doxorubicin vs. HPMA copolymer-bound Doxorubicin EL-4 cancer cell line Different formulations trigger distinct cell death signaling pathways. researchgate.net

Distinctive Advantages of the MC-Val-Cit-PAB Linker Strategy

The MC-Val-Cit-PAB linker is a key component in many successful ADCs and offers several distinct advantages that contribute to their therapeutic efficacy. acs.orgmdpi.com

Enzymatic Cleavage: A primary advantage of the Val-Cit dipeptide sequence is its susceptibility to cleavage by lysosomal enzymes, particularly cathepsin B, which is often overexpressed in the tumor microenvironment. cam.ac.uk This ensures that the cytotoxic payload is released preferentially inside the target tumor cells following internalization of the ADC, thereby minimizing systemic exposure and associated toxicity. The cleavage mechanism involves the enzymatic hydrolysis of the peptide bond between citrulline and the PAB spacer.

Plasma Stability: The MC-Val-Cit-PAB linker demonstrates high stability in the bloodstream. nih.gov This is a crucial feature, as premature release of the potent cytotoxic drug in circulation could lead to severe off-target side effects. cam.ac.uk Studies have shown that this linker has a long half-life in plasma, comparable to that of non-cleavable linkers, ensuring that the ADC remains intact until it reaches the tumor site. nih.gov

Controlled Drug Release: The p-aminobenzylcarbamate (PAB) portion of the linker acts as a self-immolative spacer. Once the Val-Cit dipeptide is cleaved by cathepsin B, the PAB unit undergoes a spontaneous 1,6-elimination reaction, which in turn releases the unmodified doxorubicin payload. nih.gov This controlled release mechanism is highly efficient and ensures that the active form of the drug is delivered to its intracellular target.

Versatility: The Val-Cit linker strategy has been successfully applied to a variety of payloads beyond doxorubicin, including highly potent auristatins like MMAE and MMAF. nih.gov This versatility allows for the development of ADCs with different mechanisms of action tailored to specific cancer types. Researchers have also introduced modifications, such as the p-aminobenzyloxycarbonyl (PABC) spacer, to accommodate bulky payloads without hindering the enzymatic cleavage of the linker.

Despite its widespread use, the Val-Cit linker platform is not without limitations. Its hydrophobic nature can limit the drug-to-antibody ratio (DAR) that can be achieved without causing aggregation. acs.org Additionally, some studies have highlighted potential off-target cleavage by other enzymes, such as carboxylesterase Ces1C and human neutrophil elastase, which could lead to premature drug release. acs.org To address these challenges, newer generations of linkers, such as hydrophilic exolinkers, are being developed to improve the properties of ADCs. acs.org

Emerging Research Avenues and Future Perspectives for Doxorubicin Mvcp Research

Novel Bioconjugation Approaches and Linker Chemistries

The effectiveness of an antibody-drug conjugate is critically dependent on the linker that connects the cytotoxic payload to the monoclonal antibody. In the case of Doxorubicin-MVCP, the linker is a crucial determinant of the ADC's stability in circulation and its ability to release doxorubicin (B1662922) specifically at the tumor site. The traditional MC-Val-Cit-PAB linker is designed to be cleaved by cathepsin B, an enzyme often overexpressed in the tumor microenvironment. However, ongoing research is exploring more sophisticated and responsive linker technologies to further improve the therapeutic index of doxorubicin-based ADCs.

One area of innovation involves the development of pH-sensitive linkers , such as hydrazones, which are stable at the physiological pH of blood (around 7.4) but are designed to cleave in the acidic environment of tumors and endosomes (pH 5.0-6.5). mdpi.comresearchgate.netnih.gov This pH-dependent release mechanism can enhance the tumor-specific delivery of doxorubicin. mdpi.comnih.gov For instance, researchers have developed doxorubicin conjugates with pH-sensitive micelles that demonstrate increased drug release at lower pH levels, corresponding to the tumor microenvironment. nih.gov

Another promising approach is the use of click chemistry for bioconjugation. medchemexpress.comnih.gov This set of reactions is known for its high efficiency, specificity, and biocompatibility. For example, Azide-PEG4-VC-PAB-Doxorubicin is a reagent that utilizes click chemistry for the conjugation of doxorubicin to antibodies. medchemexpress.com This method allows for precise control over the conjugation site and the drug-to-antibody ratio (DAR), leading to more homogeneous and well-defined ADCs. nih.gov

Furthermore, research is being conducted on modifying the doxorubicin molecule itself prior to conjugation. mdpi.com Modifications such as PEGylation (attaching polyethylene (B3416737) glycol) can improve the solubility and stability of the doxorubicin conjugate. mdpi.com For example, modifying doxorubicin with lipoic acid and PEG has been shown to enhance the stability and solubility of the resulting nanoparticle complex. mdpi.com

The exploration of different types of chemical bonds for linking doxorubicin to its carrier is also an active area of research. Beyond the standard peptide linkers, scientists are investigating the use of ester linkers and disulfide bonds . researchgate.netnih.gov Disulfide bonds, for instance, can be cleaved by the high concentration of reducing agents like glutathione (B108866) within cancer cells, offering another mechanism for tumor-specific drug release. researchgate.net

A summary of novel bioconjugation strategies is presented in the table below:

Interactive Table: Novel Bioconjugation Approaches for Doxorubicin Conjugates
Conjugation StrategyLinker/Chemistry TypeMechanism of ActionPotential Advantage
pH-Sensitive ReleaseHydrazone LinkersCleavage in the acidic tumor microenvironment. mdpi.comresearchgate.netnih.govEnhanced tumor-specific drug release. nih.gov
Site-Specific ConjugationClick ChemistryHighly efficient and specific chemical reactions for attachment. medchemexpress.comnih.govProduction of homogeneous ADCs with controlled DAR. nih.gov
Payload ModificationPEGylationCovalent attachment of polyethylene glycol to doxorubicin. mdpi.comImproved solubility and stability of the conjugate. mdpi.com
Reductively Cleavable LinkersDisulfide BondsCleavage by high intracellular glutathione concentrations. researchgate.netTumor-specific release in the reducing environment of cancer cells. researchgate.net
Alternative Covalent BondsEster LinkersCovalent bond at a specific site on the doxorubicin molecule. nih.govPotential for improved in vivo therapeutic index. nih.gov

Combination Strategies with Other Therapeutic Modalities in Preclinical Settings

To enhance the anti-tumor efficacy of this compound and to overcome potential mechanisms of drug resistance, researchers are actively investigating its use in combination with other therapeutic modalities in preclinical models. These strategies aim to target multiple pathways involved in cancer cell growth, survival, and immune evasion.

A significant area of research is the combination of doxorubicin-based therapies with other chemotherapeutic agents . For example, preclinical studies have explored the combination of doxorubicin with cyclophosphamide (B585), a regimen that has shown clinical relevance. nih.govnih.gov The co-administration of these drugs is being studied to understand their combined effects on tumor cells and potential toxicities. nih.gov Another explored combination is with paclitaxel (B517696), which has shown promising results in mouse models of breast cancer. wikipedia.org

The combination of doxorubicin with targeted therapies is also a promising avenue. Bortezomib, a proteasome inhibitor, has been shown in preclinical studies to enhance the cytotoxicity of doxorubicin in multiple myeloma cells. nih.gov Similarly, the combination of doxorubicin with trastuzumab, a monoclonal antibody targeting the HER2 receptor, has been investigated, although concerns about cardiotoxicity have led to the development of liposomal formulations to improve safety. wikipedia.org

Furthermore, there is growing interest in combining doxorubicin with immunotherapy , particularly immune checkpoint inhibitors. frontiersin.org Preclinical models have shown that combining chemotherapies like doxorubicin with anti-PD-1 or anti-PD-L1 antibodies can enhance the anti-tumor immune response. frontiersin.org For instance, a novel strategy involves conjugating a PD-L1-targeting polypeptide to doxorubicin, which has been shown to alleviate chemotherapeutic resistance and enhance the immune response in a colon cancer model. nih.gov

The use of nanotechnology to co-deliver doxorubicin with other agents is another innovative approach. nih.gov Nanoparticles can be engineered to carry both doxorubicin and a sensitizing agent, such as an inhibitor of drug efflux pumps, to overcome multidrug resistance. nih.govuniroma1.it For instance, co-delivery of doxorubicin and verapamil (B1683045) using hydrogel nanoparticles has been shown to improve drug uptake and cytotoxicity in resistant cancer cells. nih.gov

A summary of preclinical combination strategies is presented in the table below:

Interactive Table: Preclinical Combination Strategies with Doxorubicin
Combination ModalityExample Agent(s)Rationale
ChemotherapyCyclophosphamide, PaclitaxelTargeting different aspects of cell division and proliferation. nih.govwikipedia.org
Targeted TherapyBortezomib, TrastuzumabInhibiting specific molecular targets crucial for cancer cell survival. wikipedia.orgnih.gov
ImmunotherapyAnti-PD-1/PD-L1 antibodiesEnhancing the host immune response against cancer cells. nih.govfrontiersin.org
Nanoparticle Co-deliveryVerapamil, siRNAOvercoming multidrug resistance and improving drug delivery. nih.govuniroma1.it

Development of Predictive Models for this compound Response in Research

A significant challenge in cancer therapy is predicting which patients will respond to a particular treatment. To address this, researchers are developing sophisticated models to predict the response to doxorubicin-based therapies, including this compound. These models integrate various types of data to forecast treatment efficacy and potential toxicity.

Computational and mathematical models are at the forefront of this research. frontiersin.orgtudelft.nl Machine learning algorithms, such as deep neural networks (DNNs), are being developed using large datasets of cancer cell lines and their responses to various drugs to predict drug sensitivity. frontiersin.org These models can analyze complex patterns in genomic and transcriptomic data to identify potential biomarkers of response. Another approach is the use of quantitative systems pharmacology (QSP) models , which are mathematical representations of biological systems that can predict how a drug will affect a patient based on their individual characteristics. researchgate.netnih.govmdpi.com These models can simulate the pharmacokinetics and pharmacodynamics of doxorubicin to predict its efficacy and toxicity in different tissues. nih.govmdpi.com The concept of a "Digital Twin," a virtual replica of a patient, is also being explored to predict therapeutic response by integrating molecular and clinical data. medrxiv.orgmedrxiv.org

The development of in vitro models that more accurately mimic the tumor microenvironment is another key area of research. frontiersin.org Three-dimensional (3D) cell culture models, for example, have been shown to better predict drug resistance compared to traditional 2D cell cultures. frontiersin.org These models can incorporate different cell types found in tumors, such as fibroblasts, to study their influence on treatment response. frontiersin.org

The identification of predictive biomarkers is a crucial goal of these modeling efforts. nih.govresearchgate.netnih.gov Researchers are investigating various molecules, such as plasma proteins and genes expressed in peripheral blood cells, as potential biomarkers to predict both the efficacy and the cardiotoxicity of doxorubicin. nih.govresearchgate.netnih.govplos.org For instance, studies have identified changes in the levels of certain cytokines and chemokines in the blood that may predict which patients are more susceptible to doxorubicin-induced heart damage. nih.govnih.gov

A summary of approaches for developing predictive models is presented in the table below:

Interactive Table: Predictive Models for Doxorubicin Response
Model TypeDescriptionApplication
Machine Learning ModelsAlgorithms trained on large biological datasets to predict drug response. frontiersin.orgIdentifying patterns in omics data to predict sensitivity to doxorubicin. frontiersin.org
Quantitative Systems Pharmacology (QSP)Mathematical models that simulate drug behavior in the body. researchgate.netnih.govmdpi.comPredicting drug distribution, efficacy, and toxicity in different tissues. nih.govmdpi.com
In Vitro 3D ModelsCell culture systems that mimic the tumor microenvironment. frontiersin.orgStudying drug resistance and the influence of stromal cells on treatment response. frontiersin.org
Biomarker DiscoveryIdentifying molecules that correlate with treatment outcome. nih.govresearchgate.netnih.govplos.orgPredicting patient response and risk of adverse effects like cardiotoxicity. nih.govnih.gov
Digital TwinsIn-silico virtual replicas of patients integrating multi-level data. medrxiv.orgmedrxiv.orgPersonalized prediction of therapeutic efficacy and outcomes. medrxiv.orgmedrxiv.org

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for evaluating the pharmacokinetics and toxicity profile of Doxorubicin-MVCP combinations?

  • Methodological Guidance : Use in vivo rodent models (e.g., xenograft tumors) to assess tumor regression rates and cardiotoxicity via echocardiography or serum biomarkers (e.g., troponin levels). For in vitro studies, prioritize human cardiomyocyte cell lines (e.g., AC16) to quantify apoptosis under varying MVCP concentrations. Include longitudinal monitoring to capture delayed toxicity effects, as cardiotoxicity often manifests post-treatment .

Q. How should researchers design dose-escalation studies for this compound to balance efficacy and toxicity?

  • Methodological Guidance : Adopt a 3+3 phase I trial design with predefined criteria for dose-limiting toxicities (DLTs), such as ≥20% reduction in left ventricular ejection fraction (LVEF) or grade 4 neutropenia. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma doxorubicin levels with tumor response and cardiac biomarkers. Reference historical data from dexrazoxane-doxorubicin trials, where a 10:1 ratio demonstrated cardioprotection without compromising antitumor efficacy .

Q. What are the key biomarkers for assessing this compound-induced cardiotoxicity in preclinical and clinical studies?

  • Methodological Guidance : Prioritize LVEF (via MUGA scans or echocardiography), serum troponin-I, and NT-proBNP for clinical monitoring. In preclinical models, evaluate mitochondrial DNA damage and reactive oxygen species (ROS) in cardiac tissue. Validate findings against controls using dexrazoxane, a proven cardioprotectant in doxorubicin regimens .

Advanced Research Questions

Q. How can conflicting data on this compound combination efficacy (e.g., response rate disparities) be reconciled in meta-analyses?

  • Methodological Guidance : Conduct a stratified meta-analysis controlling for variables such as tumor type (e.g., breast vs. thyroid carcinoma), MVCP dosing schedules, and patient demographics. For example, in advanced breast cancer trials, this compound showed a 14% lower response rate compared to placebo combinations (95% CI: -25% to -2%), whereas thyroid carcinoma trials reported superior complete response rates (26% vs. 17%) . Use funnel plots to assess publication bias and heterogeneity metrics (I²) to quantify variability.

Q. What molecular mechanisms underlie the synergism or antagonism between Doxorubicin and MVCP in multidrug-resistant (MDR) cancer models?

  • Methodological Guidance : Perform RNA sequencing on MDR cell lines (e.g., MCF-7/ADR) treated with this compound to identify dysregulated pathways (e.g., ABC transporter expression, apoptosis regulators). Validate using siRNA knockdowns of candidate genes (e.g., TOP2A) and compare drug accumulation via fluorescence-based assays .

Q. How can researchers optimize the temporal sequencing of this compound administration to minimize off-target effects?

  • Methodological Guidance : Design a factorial study comparing concurrent vs. staggered dosing. For example, administer MVCP 24 hours prior to doxorubicin to test for preconditioning effects on cardiac cells. Use proteomic profiling to assess stress-response pathways (e.g., HSP70, NRF2) and correlate with histopathological findings .

Data Contradiction Analysis

Q. Why do some studies report significant survival benefits with this compound, while others show no difference compared to monotherapy?

  • Methodological Answer : Discrepancies often arise from differences in patient stratification (e.g., performance status, prior therapies) and endpoint definitions. For instance, in trial 088001, this compound reduced cardiac events (HR: 2.63, p<0.001) but had lower response rates (46.8% vs. 60.5%), while survival outcomes were statistically equivalent. Use multivariate Cox regression to adjust for confounding variables and power analyses to evaluate trial design limitations .

Tables for Key Findings

Study Population Intervention Cardiac Event HR Response Rate Survival Outcome
Trial 088001 Advanced breast cancerFAC + DZR (10:1) vs. Placebo2.63 (p<0.001)46.8% vs. 60.5%No significant difference
Thyroid CA Trial Advanced thyroid cancerDoxorubicin ± CisplatinN/A26% vs. 17%Improved CR duration

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.